![molecular formula C19H21FN6O3S B2486044 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2319639-73-9](/img/structure/B2486044.png)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, an azetidine ring, a benzenesulfonamide moiety, and a methoxy group . These types of compounds are often synthesized for their potential pharmacological activities .
Molecular Structure Analysis
The compound’s structure includes a five-membered triazole ring fused with a six-membered pyridazine ring, forming a triazolopyridazine core . This core is further substituted with various groups, including a cyclopropyl group, an azetidine ring, and a benzenesulfonamide moiety .Scientific Research Applications
- Research has shown that derivatives of this scaffold exhibit promising anticancer properties. They may interfere with cancer cell growth, proliferation, and metastasis . Further studies are needed to explore specific mechanisms and potential targets.
- The compound’s structure suggests it could be effective against microbial pathogens. Investigations into its antibacterial, antifungal, and antiviral activities are warranted .
- Cytotoxicity : Assessing its cytotoxic effects against specific cell lines, such as breast cancer cells, could provide valuable insights .
- Triazolothiadiazine derivatives may possess analgesic and anti-inflammatory properties. These could be relevant for pain management and inflammation-related conditions .
- The compound’s structure may confer antioxidant activity. Evaluating its ability to scavenge free radicals and protect against oxidative stress is crucial .
- Given the global burden of tuberculosis, exploring the compound’s efficacy against Mycobacterium tuberculosis is essential. It could serve as a potential antitubercular drug .
Anticancer Activity
Antimicrobial Potential
Analgesic and Anti-Inflammatory Effects
Antioxidant Properties
Enzyme Inhibition
Antitubercular Agents
Mechanism of Action
Triazolo-Pyridazine Compounds
The triazolo-pyridazine core is a common feature in many biologically active compounds . Compounds with this core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Sulfonamide Group
The sulfonamide group is a functional group that is present in many drugs, including antibiotics and diuretics. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-24(30(27,28)14-5-6-16(29-2)15(20)9-14)13-10-25(11-13)18-8-7-17-21-22-19(12-3-4-12)26(17)23-18/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXJUDKIIQRGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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